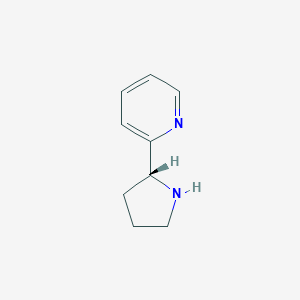

(R)-2-(Pyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZQFDBSPOUDF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Enantioselective Synthesis of (R)-2-(Pyrrolidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(pyrrolidin-2-yl)pyridine is a valuable chiral building block in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. Its synthesis in an enantiomerically pure form is a critical step in the development of novel therapeutics. This in-depth technical guide provides a detailed exploration of the primary strategies for obtaining enantiopure this compound. We will delve into the intricacies of chiral pool synthesis starting from L-proline, the burgeoning field of biocatalysis employing imine reductases, and the classical approach of chiral resolution. Each methodology is presented with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chiral intermediate.

Introduction: The Significance of this compound

The pyrrolidine ring is a privileged scaffold in drug discovery, and its combination with a pyridine moiety creates a versatile bidentate ligand and a key structural motif in a wide array of biologically active molecules. The specific stereochemistry at the C2 position of the pyrrolidine ring is often crucial for target binding and pharmacological efficacy. The (R)-enantiomer of 2-(pyrrolidin-2-yl)pyridine, in particular, has been identified as a critical component in compounds targeting various receptors and enzymes. Consequently, the development of efficient and scalable methods for the synthesis of enantiopure this compound is of paramount importance to the pharmaceutical industry.

Strategic Approaches to Enantiopure Synthesis

The synthesis of enantiopure this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of method often depends on factors such as scale, cost, available resources, and desired enantiomeric purity. The three principal strategies are:

-

Chiral Pool Synthesis: Utilizing readily available and inexpensive enantiopure starting materials, such as L-proline.

-

Biocatalysis: Employing enzymes, specifically imine reductases (IREDs), to catalyze the stereoselective reduction of a prochiral precursor.

-

Chiral Resolution: Synthesizing the racemic mixture of 2-(pyrrolidin-2-yl)pyridine and subsequently separating the enantiomers using a chiral resolving agent.

This guide will provide a detailed examination of each of these approaches.

Chiral Pool Synthesis: A Direct Route from L-Proline

Synthesis from the chiral pool, particularly from the naturally occurring amino acid L-proline, represents one of the most direct and cost-effective methods for preparing this compound. The inherent chirality of L-proline is carried through the synthetic sequence to establish the desired stereocenter in the final product. A general and effective strategy involves the coupling of an N-protected L-proline derivative with a suitable pyridine precursor, followed by cyclization.[1]

Rationale and Mechanistic Considerations

The key to this approach is the activation of the carboxylic acid of L-proline to facilitate amide bond formation with a pyridine-containing nucleophile. Subsequent intramolecular cyclization, often under acidic or basic conditions, leads to the formation of the pyrrolidine ring fused to the pyridine. The use of a protecting group on the proline nitrogen is essential to prevent unwanted side reactions and to control the reactivity during the coupling step. The choice of protecting group can influence the efficiency of both the coupling and the final deprotection step.

Experimental Protocol: Synthesis from N-Boc-L-proline

This protocol outlines a representative procedure for the synthesis of this compound starting from N-Boc-L-proline.

Step 1: Activation of N-Boc-L-proline and Coupling

-

To a solution of N-Boc-L-proline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an activator such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the activated ester.

-

Add the pyridine nucleophile, for example, (Z)-4-aminopent-3-en-2-one (1.0 eq), to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude β-ketoenamide intermediate.[1]

Step 2: Intramolecular Cyclization and Deprotection

-

Dissolve the crude β-ketoenamide in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of a strong acid, like hydrochloric acid or sulfuric acid, or a base, such as sodium ethoxide.

-

Heat the mixture to reflux and monitor the cyclization reaction by TLC or LC-MS.

-

Once the cyclization is complete, cool the reaction mixture to room temperature.

-

Neutralize the reaction with a suitable base (if an acid catalyst was used) or acid (if a base catalyst was used).

-

Concentrate the solution under reduced pressure.

-

The final deprotection of the Boc group can be achieved by treating the cyclized product with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.

-

After deprotection, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography on silica gel.

Data Presentation

| Step | Reactants | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Coupling | N-Boc-L-proline, (Z)-4-aminopent-3-en-2-one | HATU, DIPEA | DCM | 85-95 | >99% | [1] |

| Cyclization & Deprotection | β-ketoenamide intermediate | TFA | DCM | 70-85 | >99% | [1] |

Diagram of the Chiral Pool Synthesis Workflow

Caption: Workflow for the synthesis of this compound from N-Boc-L-proline.

Biocatalysis: The Power of Imine Reductases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of C=N bonds to chiral amines with high enantioselectivity.[2] This approach is particularly attractive for the synthesis of this compound as it can proceed under mild reaction conditions and often with excellent stereocontrol.

The Biocatalytic Principle

The biocatalytic synthesis of this compound typically involves the reduction of a prochiral cyclic imine precursor, such as 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. An (R)-selective imine reductase, often sourced from microorganisms and potentially engineered for improved activity and selectivity, is used as the catalyst.[3][4] The reaction requires a nicotinamide cofactor, such as NADPH, which is typically regenerated in situ using a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

Experimental Protocol: Biocatalytic Reduction of a Cyclic Imine

This protocol provides a general procedure for the biocatalytic synthesis of this compound.

Step 1: Preparation of the Reaction Mixture

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0-8.0), dissolve the cyclic imine substrate, 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (1.0 eq).

-

Add the cofactor, NADP⁺ (0.01-0.05 eq), and the components of the cofactor regeneration system, such as D-glucose (1.5-2.0 eq) and glucose dehydrogenase (GDH) (a catalytic amount).

-

Add the (R)-selective imine reductase (IRED) enzyme, either as a purified enzyme or as a whole-cell lysate containing the overexpressed enzyme.[2]

Step 2: Biocatalytic Reduction

-

Gently agitate the reaction mixture at a controlled temperature (typically 25-37 °C) for 24-48 hours.

-

Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine both the conversion and the enantiomeric excess of the product.

Step 3: Product Isolation and Purification

-

Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base, such as sodium hydroxide, to ensure the product is in its free base form.

-

Extract the product into the organic layer. Repeat the extraction process 2-3 times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain enantiopure this compound.

Data Presentation

| Substrate | Enzyme | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (ee) | Reference |

| 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Engineered (R)-IRED | Glucose/GDH | >90 | >99% | [3][4] |

Diagram of the Biocatalytic Synthesis Workflow

Caption: Workflow for the chiral resolution of racemic 2-(pyrrolidin-2-yl)pyridine.

Conclusion

The synthesis of enantiopure this compound is a critical undertaking for the advancement of pharmaceutical research and development. This guide has detailed three robust and field-proven strategies to achieve this goal. The chiral pool synthesis from L-proline offers a direct and economically viable route, leveraging the inherent chirality of a natural amino acid. Biocatalysis with imine reductases represents a modern, sustainable, and highly selective approach that operates under mild conditions. Finally, classical chiral resolution provides a reliable, albeit potentially lower-yielding, method for separating the desired enantiomer from a racemic mixture.

The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired purity. By understanding the principles and practical considerations of each method presented, researchers and scientists are well-equipped to make informed decisions and successfully synthesize this valuable chiral building block.

References

-

Hussain, S., Leipold, F., Man, H., Wells, E., France, S. P., Mulholland, K. R., Grogan, G., & Turner, N. J. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link]

-

Hussain, S., Leipold, F., Man, H., Wells, E., France, S. P., Mulholland, K. R., Grogan, G., & Turner, N. J. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

PubMed Central. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Freie Universität Berlin. (2017). A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Refubium - Freie Universität Berlin. [Link]

-

National Institutes of Health. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC - NIH. [Link]

-

National Institutes of Health. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

-

National Institutes of Health. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. NIH. [Link]

-

ResearchGate. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ResearchGate. [Link]

-

Organic Chemistry Portal. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

-

National Institutes of Health. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [Link]

-

Wiley Online Library. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]

-

Nature. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

-

PubMed. (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. PubMed. [Link]

-

National Institutes of Health. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

-

National Institutes of Health. (2021). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

-

PubMed. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed. [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Chiral Pool Synthesis of Pyridyl Pyrrolidine Ligands: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl pyrrolidine scaffolds are privileged motifs in medicinal chemistry and asymmetric catalysis, owing to their unique stereochemical and electronic properties. This guide provides an in-depth technical exploration of their synthesis, with a focus on leveraging the chiral pool—a strategy that utilizes readily available, enantiomerically pure starting materials derived from nature. We will delve into the synthetic pathways originating from L-proline, L-hydroxyproline, and L-pyroglutamic acid, offering not just protocols, but a deeper understanding of the causality behind the experimental choices. This document is structured to serve as a practical and insightful resource for researchers engaged in the design and synthesis of novel pyridyl pyrrolidine ligands.

Introduction: The Significance of Pyridyl Pyrrolidine Ligands

The fusion of a chiral pyrrolidine ring with a pyridine moiety creates a class of ligands with remarkable versatility. The pyrrolidine provides a rigid, stereochemically defined scaffold, while the pyridine unit offers a key site for metal coordination or hydrogen bonding interactions. This combination is particularly valuable in the development of:

-

Asymmetric Catalysts: Chiral pyridyl pyrrolidine ligands are instrumental in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemistry of the pyrrolidine ring dictates the facial selectivity of the catalyst, leading to the preferential formation of one enantiomer of the product.

-

Medicinal Agents: The pyridyl pyrrolidine core is found in numerous biologically active compounds, including nicotinic acetylcholine receptor (nAChR) agonists and antagonists.[1] The precise spatial arrangement of the pyridine nitrogen and the pyrrolidine ring is often crucial for potent and selective receptor binding. A prominent example is nicotine and its demethylated metabolite, nornicotine.[2]

Chiral pool synthesis offers an elegant and efficient approach to these valuable molecules, obviating the need for often complex and costly asymmetric synthesis or chiral resolution steps.[3]

The L-Proline Route: A Workhorse of Chiral Pyrrolidine Synthesis

L-proline, a naturally occurring amino acid, is arguably the most common and cost-effective starting material for the synthesis of chiral 2-substituted pyrrolidines. Its readily available, enantiomerically pure form and versatile functional handles (a secondary amine and a carboxylic acid) make it an ideal chiral precursor.[3][4]

Key Synthetic Strategy: Functionalization of the Carboxylic Acid

A prevalent strategy involves the transformation of the carboxylic acid of L-proline into a suitable electrophilic or nucleophilic partner for the introduction of the pyridine ring. A common intermediate is N-Boc-L-prolinal, which can be generated from N-Boc-L-proline via reduction of the corresponding ester or Weinreb amide.

Introduction of the Pyridine Moiety via Grignard Reaction

A robust method for forming the C-C bond between the pyrrolidine and pyridine rings is the Grignard reaction. This involves the addition of a pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide, to an electrophilic pyrrolidine derivative.

Workflow for the Synthesis of (S)-2-(Pyridin-3-yl)pyrrolidine (Nornicotine) from L-Proline:

Caption: Synthesis of (S)-Nornicotine from L-Proline.

Experimental Protocol: Synthesis of N-Boc-(S)-2-(3-pyridyl)pyrrolidine

This protocol outlines a key step in the synthesis of many pyridyl pyrrolidine ligands.

Step 1: Preparation of N-Boc-L-prolinal

-

Protection: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-L-proline with an organic solvent.

-

Reduction to N-Boc-L-prolinol: The protected amino acid can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex in an anhydrous etheral solvent like THF.[5]

-

Oxidation to N-Boc-L-prolinal: The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) to minimize over-oxidation.

Step 2: Grignard Reaction with 3-Bromopyridine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine in anhydrous THF is added dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Addition to N-Boc-L-prolinal: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-L-prolinal in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection to (S)-2-(3-pyridyl)pyrrolidine (Nornicotine)

-

The N-Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.

-

The resulting salt is neutralized with a base, and the free amine is extracted and purified.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the nitrogen of proline. It is stable to the basic and nucleophilic conditions of the Grignard reaction but can be easily removed under acidic conditions.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[6]

-

Iodine Crystal: A small crystal of iodine is often used to activate the surface of the magnesium metal and initiate the formation of the Grignard reagent.

-

Slow Addition: The dropwise addition of reagents, particularly during the Grignard reaction, helps to control the exothermic nature of the reaction and prevent side reactions.

Alternative: N-Arylation Strategies

An alternative to the Grignard approach is the direct N-arylation of a proline derivative with a pyridine halide. This is typically achieved using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[7][8] This method can be advantageous when the pyridine ring is substituted with functional groups that are incompatible with Grignard reagents.

The L-Hydroxyproline Pathway: Introducing Functionality

L-hydroxyproline, another readily available chiral amino acid, provides an excellent starting point for the synthesis of functionalized pyridyl pyrrolidine ligands. The hydroxyl group at the 4-position offers a handle for further chemical modification, allowing for the introduction of diverse functional groups that can modulate the ligand's steric and electronic properties.[3][5]

Workflow for the Synthesis of a 4-Functionalized Pyridyl Pyrrolidine Ligand:

Caption: Synthesis from L-Hydroxyproline.

Key Considerations

-

Protecting Groups: The synthesis requires the protection of both the nitrogen and the hydroxyl group. The choice of protecting groups is critical to ensure their stability during the introduction of the pyridine ring and their selective removal later in the synthesis.

-

Stereochemical Control: The stereochemistry at the 4-position can be retained or inverted depending on the reaction conditions used for functionalization. For example, a Mitsunobu reaction can be used to invert the stereochemistry of the hydroxyl group.

The L-Pyroglutamic Acid Pathway: A Versatile Lactam

L-pyroglutamic acid, a cyclic lactam derived from L-glutamic acid, is another valuable chiral building block.[9] Its rigid structure and two distinct carbonyl groups (the amide and the carboxylic acid) allow for selective transformations to access a variety of pyrrolidine derivatives.

Synthetic Strategy: Reductive Ring Opening and Functionalization

A common strategy involves the reduction of the lactam to a pyrrolidine, followed by functionalization of the carboxylic acid to introduce the pyridine ring.

Experimental Protocol: Conversion of L-Pyroglutamic Acid to a Pyrrolidine Intermediate

-

Reduction of the Carboxylic Acid: The carboxylic acid can be selectively reduced in the presence of the lactam using reagents like borane-THF complex.

-

Reduction of the Lactam: The lactam can then be reduced to the corresponding pyrrolidine using a stronger reducing agent like lithium aluminum hydride.

-

Protection: The resulting secondary amine is typically protected with a suitable protecting group (e.g., Boc) before proceeding with the introduction of the pyridine ring.

Causality Behind Experimental Choices:

-

Selective Reduction: The choice of reducing agent is crucial for achieving selective reduction of either the carboxylic acid or the lactam. Boranes are generally less reactive towards amides than carboxylic acids, allowing for selective reduction of the latter.

Data Presentation and Characterization

The successful synthesis of pyridyl pyrrolidine ligands requires careful characterization to confirm their structure and purity.

Table 1: Key Characterization Data for (S)-Nornicotine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [10] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | |

| Optical Rotation | [α]²⁰D -81.2° (c 1, CHCl₃) | |

| ¹H NMR (CDCl₃, ppm) | δ 8.48 (d, 1H), 8.42 (dd, 1H), 7.69 (dt, 1H), 7.25 (dd, 1H), 3.10 (t, 1H), 2.95 (t, 1H), 2.20-1.60 (m, 5H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 148.9, 148.3, 140.1, 134.2, 123.5, 61.1, 46.9, 35.2, 25.6 | |

| Mass Spectrum (EI) | m/z (%): 148 (M⁺, 25), 119 (100), 92 (10), 84 (80) | [10] |

| UV-Vis (pH 9.10) | λmax 261 nm | [11] |

Conclusion and Future Outlook

The chiral pool synthesis of pyridyl pyrrolidine ligands from readily available starting materials like L-proline, L-hydroxyproline, and L-pyroglutamic acid remains a cornerstone of modern organic synthesis. The strategies outlined in this guide provide a robust foundation for the development of novel chiral catalysts and therapeutic agents. Future advancements in this field will likely focus on the development of more efficient and sustainable catalytic methods for C-C and C-N bond formation, as well as the exploration of new chiral starting materials to further expand the diversity of accessible ligand structures. A thorough understanding of the underlying reaction mechanisms and the rationale behind experimental choices will continue to be paramount for success in this exciting and impactful area of research.

References

-

Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(11), 779-787. [Link]

- Hussain, I., et al. (2013). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 18(9), 10842-10874.

- Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939-4942.

-

Krasavin, M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 21(23), 9013. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91462, Nornicotine. [Link]

-

NIST. (n.d.). Nornicotine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Davies, H. M., & Lian, Y. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(43), 13802-13805. [Link]

- Scott, F. L., & O'Halloran, G. A. (1955). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Journal of the American Chemical Society, 77(16), 4234-4237.

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1115. [Link]

-

Al-harrasi, A., & Hussain, J. (2011). Construction of chiral 1,2-cycloalkanopyrrolidines from L-proline using ring closing metathesis (RCM). Molecules, 16(1), 475-487. [Link]

-

Oonishi, A., et al. (2017). One-Step Conversion of Glutamic Acid into 2-Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem, 9(20), 3844-3848. [Link]

-

Beck, A. K., et al. (1995). L-Proline, 2-methyl-. Organic Syntheses, 72, 62. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

HAINES, W. E., et al. (1955). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Bureau of Mines Report of Investigations 5132. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Oikawa, M., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1-9. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Meyers, A. I., & Gabel, R. A. (1978). 3-Pyrroline. Organic Syntheses, 58, 113. [Link]

-

Van der Werf, P., & Orgel, L. E. (1974). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. Journal of Biological Chemistry, 249(20), 6696-6702. [Link]

-

ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]

- Oonishi, A., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- Google Patents. (n.d.). CN107827802B - Synthesis method of D-proline.

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Journal of Medicinal Chemistry, 64(10), 6433-6473.

-

ResearchGate. (n.d.). Reaction pathway for the formation of 2-pyrrolidone from glutamic acid... [Link]

-

ResearchGate. (n.d.). Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to... [Link]

-

Plunkett, A. O. (1994). Pyrrole, pyrrolidine, pyridine, piperidine, and azepine alkaloids. Natural Product Reports, 11(6), 581-590. [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]

-

Forrest, W. P., et al. (2017). Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Inorganica Chimica Acta, 468, 148-154. [Link]

-

Royal Society of Chemistry. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 19(3), 548-552. [Link]

-

ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

-

ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. [Link]

-

Dangel, B. D., et al. (2001). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 123(22), 5314-5329. [Link]

-

Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

-

ResearchGate. (n.d.). (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. shokubai.org [shokubai.org]

- 10. Nornicotine [webbook.nist.gov]

- 11. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-2-(pyrrolidin-2-yl)pyridine: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral compound (R)-2-(pyrrolidin-2-yl)pyridine. This molecule is a significant structural analog of nicotine and serves as a valuable building block in medicinal chemistry and drug development. Accurate spectroscopic characterization is paramount for verifying its molecular structure, assessing purity, and confirming its stereochemical integrity. This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and pharmaceutical development.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring linked at the 2-position to a chiral pyrrolidine ring. The stereocenter at the C2' position of the pyrrolidine ring defines its (R)-configuration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [1] |

| Monoisotopic Mass | 148.100048 Da | N/A |

| CAS Number | 77790-61-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C2", pos="-1.2,0.6!"]; C3 [label="C3", pos="-1.2,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1.2,-0.6!"]; C6 [label="C6", pos="1.2,0.6!"];

C2p [label="C2'", pos="-2.5,1.2!"]; C3p [label="C3'", pos="-3.5,0!"]; C4p [label="C4'", pos="-2.8,-1.2!"]; C5p [label="C5'", pos="-1.6,-0.9!"]; N1p [label="N1'", pos="-1.5,0!"]; // Adjusted N1' position for clarity H_N1p [label="H", pos="-0.8,0!"]; H_C2p [label="H*", pos="-2.8,1.9!"];

// Dummy node for centering center [label="", pos="0,0!", style=invis];

// Bonds for pyridine ring C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""];

// Bonds for pyrrolidine ring C2 -- C2p [label=""]; C2p -- C3p [label=""]; C3p -- C4p [label=""]; C4p -- C5p [label=""]; C5p -- N1p [label=""]; N1p -- C2p [label=""];

// N-H bond N1p -- H_N1p [label=""]; // Chiral H bond C2p -- H_C2p [label=""];

// Aromatic double bonds (approximated with labels for clarity) db1 [label="=", shape=none, pos="-0.6,0.9!"]; db2 [label="=", shape=none, pos="-0.6,-0.9!"]; db3 [label="=", shape=none, pos="1.2,0!"]; }

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of protons. The spectrum is divided into two main regions: the aromatic region for the pyridine protons and the aliphatic region for the pyrrolidine protons.

-

Causality Behind Signal Location: The protons on the pyridine ring (H3-H6) are deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom, causing them to appear at higher chemical shifts (downfield). Conversely, the protons on the saturated pyrrolidine ring (H2'-H5') are shielded and appear at lower chemical shifts (upfield). The chiral proton at C2' is directly attached to two electron-withdrawing groups (the pyridine ring and the N1' atom), placing it at the most downfield position in the aliphatic region.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H6 | 8.50 - 8.60 | ddd | J ≈ 4.8, 1.8, 0.9 |

| H4 | 7.60 - 7.70 | td | J ≈ 7.7, 1.8 |

| H3 | 7.25 - 7.35 | d | J ≈ 7.8 |

| H5 | 7.10 - 7.20 | ddd | J ≈ 7.5, 4.8, 1.0 |

| H2' | 4.10 - 4.20 | t | J ≈ 8.0 |

| H5'a | 3.20 - 3.30 | m | - |

| H5'b | 2.95 - 3.05 | m | - |

| H3'a | 2.20 - 2.30 | m | - |

| H3'b | 1.85 - 1.95 | m | - |

| H4' | 1.70 - 1.85 | m (overlapped) | - |

| NH | 2.50 - 3.50 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has nine distinct carbon atoms, and all should be visible in the spectrum.

-

Causality Behind Signal Location: The pyridine carbons (C2-C6) resonate downfield due to their sp² hybridization and aromaticity. The carbon atom adjacent to the nitrogen (C2 and C6) are typically the most deshielded. The pyrrolidine carbons (C2'-C5') appear in the upfield aliphatic region. The chiral carbon, C2', is the most downfield of the aliphatic signals due to its attachment to both the pyridine ring and the pyrrolidine nitrogen.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) |

| C2 | 162 - 164 |

| C6 | 148 - 150 |

| C4 | 136 - 138 |

| C3 | 123 - 125 |

| C5 | 121 - 123 |

| C2' | 60 - 62 |

| C5' | 46 - 48 |

| C3' | 35 - 37 |

| C4' | 25 - 27 |

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 240 ppm, centered around 100 ppm.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and measure the chemical shifts and coupling constants.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

-

Causality Behind Absorptions: The N-H bond of the secondary amine in the pyrrolidine ring will exhibit a characteristic stretching vibration. The C-H bonds in the aromatic pyridine ring vibrate at a higher frequency (>3000 cm⁻¹) than those in the aliphatic pyrrolidine ring (<3000 cm⁻¹). The C=C and C=N bonds within the pyridine ring produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ fingerprint region.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

| ~3320 | N-H Stretch (Pyrrolidine) | Medium |

| 3050 - 3100 | C-H Stretch (Aromatic) | Medium-Weak |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Strong |

| ~1590, 1570, 1470, 1435 | C=C and C=N Ring Stretch (Pyridine) | Strong-Medium |

| ~1320 | C-N Stretch | Medium |

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns observed in tandem MS (MS/MS) help to verify the structure.

-

Causality Behind Fragmentation: Upon ionization (e.g., by Electron Impact, EI, or Electrospray, ESI), the resulting molecular ion (M⁺˙ or [M+H]⁺) is energetically unstable. It fragments in predictable ways, typically breaking the weakest bonds or forming the most stable fragment ions. For 2-(pyrrolidin-2-yl)pyridine, the C-C bond between the two rings is a likely point of cleavage. A common fragmentation pathway for related molecules involves the loss of the pyrrolidine ring.[2]

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Formula | Identity |

| 149.1077 | [C₉H₁₃N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 148.1000 | [C₉H₁₂N₂]⁺˙ | Molecular Ion (EI) |

| 79.0444 | [C₅H₅N]⁺ | Pyridinium ion (after fragmentation) |

| 78.0366 | [C₅H₄N]⁺ | Pyridyl radical cation (after fragmentation) |

| 71.0757 | [C₄H₉N]⁺ | Protonated Pyrrolidine (after fragmentation) |

| 70.0680 | [C₄H₈N]⁺ | Pyrrolidinyl fragment (after fragmentation) |

Primary Fragmentation Pathway

The most probable fragmentation involves the cleavage of the bond connecting the two rings. The charge is most likely to be retained by the aromatic pyridine fragment due to its stability.

Caption: Predicted primary fragmentation pathway for protonated 2-(pyrrolidin-2-yl)pyridine.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Tuning: Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the ion of interest.

-

MS1 Acquisition: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the protonated molecular ion [M+H]⁺ at m/z 149.11.

-

MS/MS Acquisition (Optional):

-

Perform a product ion scan by mass-selecting the [M+H]⁺ ion (m/z 149.11) in the first mass analyzer (e.g., a quadrupole).

-

Fragment the selected ions in a collision cell using an inert gas (e.g., argon).

-

Scan the second mass analyzer to detect the resulting fragment ions.

-

-

Data Analysis: Analyze the resulting spectrum to confirm the mass of the molecular ion and interpret the fragmentation pattern to support the proposed structure.

Conclusion

The collective spectroscopic data provides a unique fingerprint for the confirmation of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the pyridine and pyrrolidine rings. Infrared spectroscopy confirms the presence of key functional groups, including the N-H amine and the aromatic system. Finally, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the bicyclic structure. Together, these techniques form a robust analytical workflow for the unambiguous identification and quality control of this important chemical entity.

References

-

SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Stereocontrol with (R)-2-(pyrrolidin-2-yl)pyridine Ligands

Introduction: The Privileged Scaffold of (R)-2-(pyrrolidin-2-yl)pyridine

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral molecules, particularly single enantiomers, often exhibit distinct pharmacological profiles, making their stereoselective synthesis a critical endeavor. Within the arsenal of chiral catalysts and ligands, those possessing the this compound scaffold have emerged as particularly effective in a range of asymmetric transformations. This guide provides an in-depth exploration of the mechanistic principles that govern the stereocontrol exerted by these ligands, with a focus on their application in both organocatalysis and metal-catalyzed reactions.

The this compound framework incorporates several key features that contribute to its efficacy. The pyrrolidine ring, derived from the natural amino acid L-proline, provides a rigid, chiral backbone. The stereogenic center at the 2-position of the pyrrolidine ring is fundamental to inducing asymmetry in the transition state of a reaction. Furthermore, the pyridine moiety introduces a Lewis basic nitrogen atom, capable of coordinating to metal centers or participating in hydrogen bonding interactions, which are crucial for the activation and orientation of substrates. The interplay between the steric bulk of the pyrrolidine ring and the electronic properties of the pyridine nitrogen is central to the mechanism of stereocontrol.

Part 1: Organocatalytic Applications - The Power of Enamine and Iminium Ion Intermediates

This compound and its derivatives have proven to be highly effective organocatalysts, particularly in reactions that proceed via enamine or iminium ion intermediates. The asymmetric Michael addition of ketones to nitroolefins is a classic example that showcases the stereocontrolling capabilities of this ligand scaffold.[1][2]

Mechanism of Stereocontrol in the Asymmetric Michael Addition

The currently accepted mechanism for the organocatalytic Michael addition of a ketone to a nitroolefin, catalyzed by a pyrrolidine-pyridine conjugate base, involves the formation of a key enamine intermediate. The pyrrolidine nitrogen reacts with the ketone to form a nucleophilic enamine, while the pyridine nitrogen can act as a general base or participate in hydrogen bonding to activate the Michael acceptor.

The stereochemical outcome of the reaction is determined in the C-C bond-forming step, where the enamine attacks the nitroolefin. The catalyst creates a highly organized, chiral environment in the transition state, favoring one facial attack over the other. A plausible stereochemical model is depicted below:

Figure 1: Proposed transition state for the enantioselective Michael addition.

In this model, the (R)-configuration of the pyrrolidine ring effectively shields one face of the enamine intermediate. The nitroolefin, activated through hydrogen bonding with the catalyst (potentially involving the pyridine nitrogen or a co-catalyst), approaches the enamine from the less sterically hindered face, leading to the preferential formation of one enantiomer. The rigidity of the pyrrolidine ring is crucial for maintaining a well-defined transition state geometry.

Quantitative Data from Asymmetric Michael Additions

The effectiveness of this compound and its derivatives as organocatalysts is evident from the high enantioselectivities achieved in the Michael addition of ketones to various nitroolefins.

| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | dr | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | >99:1 | 98 | [1] |

| 2 | Acetone | trans-β-nitrostyrene | 10 | Toluene | - | 95 | [2] |

| 3 | Cyclopentanone | 2-nitrostyrene | 10 | Toluene | 98:2 | 96 | [2] |

| 4 | Cyclohexanone | (E)-2-(2-nitrovinyl)furan | 10 | Toluene | >99:1 | 99 | [1] |

Table 1: Enantioselective Michael addition of ketones to nitroolefins catalyzed by a pyrrolidine-pyridine conjugate base.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is a representative example of the experimental setup for an asymmetric Michael addition reaction catalyzed by a pyrrolidine-pyridine based organocatalyst.

Materials:

-

This compound derivative (catalyst)

-

trans-β-nitrostyrene

-

Cyclohexanone

-

Toluene (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the this compound derivative catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

-

Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add cyclohexanone (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.

-

Stir the reaction for the specified time (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Figure 2: Experimental workflow for the asymmetric Michael addition.

Part 2: Metal-Catalyzed Reactions - A Chiral Ligand for Asymmetric Transformations

While the organocatalytic applications of this compound are well-documented, its role as a chiral ligand in metal-catalyzed reactions is also of significant importance. In this context, both the pyrrolidine nitrogen and the pyridine nitrogen can coordinate to a metal center, creating a chiral metallic complex that can catalyze a variety of asymmetric transformations.

Mechanism of Stereocontrol in Metal Catalysis

In metal-catalyzed reactions, the this compound ligand forms a bidentate chelate with the metal ion. This coordination creates a rigid and well-defined chiral environment around the metal center. The stereocontrol arises from the steric interactions between the substrate(s) and the chiral ligand within the coordination sphere of the metal.

A general model for stereocontrol involves the following key principles:

-

Formation of a Chiral Catalyst: The this compound ligand coordinates to a metal precursor to form a catalytically active chiral complex.

-

Substrate Coordination: The substrate(s) coordinate to the chiral metal complex in a specific orientation to minimize steric clashes with the ligand.

-

Stereoselective Transformation: The chemical transformation (e.g., bond formation) occurs within this organized, chiral environment, leading to the preferential formation of one enantiomer of the product.

Figure 3: General mechanism of stereocontrol in metal catalysis.

The specific nature of the metal, its oxidation state, and the other ligands in the coordination sphere all play a crucial role in modulating the reactivity and selectivity of the catalyst.

Application in Asymmetric Catalysis: A Case Study

While comprehensive mechanistic studies for a wide range of metal-catalyzed reactions using this specific ligand are still emerging, its application in reactions such as asymmetric allylic alkylations and hydrogenations has been explored. For instance, in a palladium-catalyzed asymmetric allylic alkylation, the this compound ligand would coordinate to the palladium center, and the stereochemistry of the product would be determined by the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, which is influenced by the chiral ligand.

Due to the limited availability of in-depth mechanistic studies on metal-catalyzed reactions with this specific ligand, a detailed quantitative data table and a specific experimental protocol are not provided here to maintain scientific integrity. However, the principles outlined above provide a solid foundation for understanding the expected mechanism of stereocontrol. Researchers can adapt general protocols for similar metal-catalyzed reactions, employing the this compound ligand and optimizing reaction conditions to achieve high enantioselectivity.

Conclusion: A Versatile Scaffold for Asymmetric Synthesis

The this compound scaffold has proven to be a highly versatile and effective chiral motif in asymmetric catalysis. Its success stems from the unique combination of a rigid, chiral pyrrolidine ring and a coordinating pyridine moiety. In organocatalysis, it enables the formation of key enamine intermediates and provides excellent stereocontrol through a well-organized transition state. In metal catalysis, it acts as a robust chiral ligand, creating a defined chiral environment around the metal center to induce high enantioselectivity.

The continued exploration of new applications and the use of computational tools like Density Functional Theory (DFT) will undoubtedly provide deeper insights into the subtle mechanistic details that govern the stereocontrol exerted by these remarkable ligands. This understanding will, in turn, empower chemists to design even more efficient and selective catalysts for the synthesis of complex chiral molecules, ultimately advancing the fields of medicine and materials science.

References

-

Ishii, T.; Fujioka, S.; Sekiguchi, Y.; Kotsuki, H. A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions. J. Am. Chem. Soc.2004 , 126 (31), 9558–9559. [Link]

-

Chen, Y.; Yekta, S.; Yudin, A. K. A new class of pyrrolidine-pyridine base catalysts for the enantioselective Michael addition of ketones to chalcones. Chem. Commun.2005 , (3), 313-315. [Link]

Sources

Unlocking Molecular Insights: A Technical Guide to Computational Studies on (R)-2-(pyrrolidin-2-yl)pyridine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (R)-2-(pyrrolidin-2-yl)pyridine scaffold has emerged as a privileged chiral ligand in coordination chemistry, with its metal complexes demonstrating significant promise in asymmetric catalysis and as potential therapeutic agents. The stereogenic center on the pyrrolidine ring, coupled with the versatile coordinating ability of the pyridine nitrogen, allows for the formation of well-defined, chiral metallic environments.[1] This guide provides an in-depth technical overview of the computational methodologies employed to investigate the structure, reactivity, and biological interactions of this compound metal complexes. By integrating density functional theory (DFT), molecular docking, and molecular dynamics (MD) simulations, researchers can gain profound insights into reaction mechanisms, catalyst design, and drug-target interactions, thereby accelerating innovation in these critical fields.

Introduction: The Significance of the this compound Ligand

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and FDA-approved drugs, prized for its three-dimensional character originating from its sp³-hybridized carbon atoms.[2] This non-planar structure is crucial for creating specific chiral environments, which is of paramount importance in asymmetric catalysis and enantioselective drug design. When fused with a pyridine ring, as in this compound, the resulting bidentate ligand offers a powerful combination of steric hindrance and electronic tunability.

The coordination of this ligand to a metal center creates a chiral complex that can effectively control the stereochemical outcome of chemical reactions.[3] Furthermore, the ability of these metal complexes to interact with biological macromolecules has opened avenues for the development of novel therapeutics, including anticancer and antimicrobial agents.[4] Computational chemistry provides an indispensable toolkit for dissecting the intricate details of these systems at an atomic level, offering insights that are often challenging to obtain through experimental means alone.

Core Computational Methodologies

A multi-faceted computational approach is essential for a comprehensive understanding of this compound metal complexes. The primary techniques employed are Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations.

Density Functional Theory (DFT): Elucidating Electronic Structure and Reactivity

DFT has become the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost.[5] It is instrumental in understanding the electronic structure, bonding, and reaction mechanisms of this compound metal complexes.

Causality Behind Methodological Choices:

-

Functional Selection: The choice of the exchange-correlation functional is critical. For transition metal complexes, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable geometries and relative energies for a variety of systems.[5] For more accurate electronic properties, especially for systems with potential multi-reference character, range-separated or double-hybrid functionals may be employed.

-

Basis Set Selection: A double-zeta basis set, such as 6-31G(d,p), is often sufficient for geometry optimizations of the ligand and lighter atoms. For the metal center, it is crucial to use a basis set that includes polarization and diffuse functions, and often an effective core potential (ECP) like LANL2DZ is used to account for relativistic effects in heavier metals.[6]

-

Solvent Effects: Reactions are typically performed in solution. Therefore, incorporating the effects of the solvent is crucial for accurate energy calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects.

Self-Validating System:

A robust DFT protocol involves a multi-step approach. Initial geometry optimizations can be performed with a smaller basis set, followed by single-point energy calculations with a larger, more accurate basis set. Frequency calculations should always be performed on optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Experimental Protocol: DFT Calculation of a Catalytic Intermediate

-

Structure Building: Construct the 3D structure of the this compound metal complex and any relevant substrates using a molecular modeling program.

-

Initial Optimization: Perform an initial geometry optimization using a moderate level of theory (e.g., B3LYP/6-31G(d) for non-metals and LANL2DZ for the metal).

-

Frequency Calculation: Verify the nature of the stationary point by performing a frequency calculation at the same level of theory.

-

High-Level Single-Point Energy Calculation: To obtain more accurate energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., def2-TZVP).

-

Solvation Modeling: Include the effect of a solvent using an implicit solvation model (e.g., PCM with the appropriate solvent).

-

Analysis: Analyze the optimized geometry, electronic properties (HOMO-LUMO gap, Mulliken charges), and thermochemical data.

Molecular Docking: Probing Interactions with Biological Targets

For applications in drug development, understanding how this compound metal complexes interact with biological targets such as proteins and DNA is crucial. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7]

Causality Behind Methodological Choices:

-

Receptor Preparation: The 3D structure of the biological target, typically obtained from the Protein Data Bank (PDB), must be carefully prepared. This involves adding hydrogen atoms, assigning protonation states, and removing water molecules that are not critical for binding.

-

Ligand Preparation: The 3D structure of the metal complex must be optimized, and appropriate partial charges assigned.

-

Docking Algorithm and Scoring Function: Various docking programs are available (e.g., AutoDock, GOLD, Glide), each with its own search algorithm and scoring function. The choice depends on the specific system and the desired balance between speed and accuracy.

Self-Validating System:

To validate a docking protocol, it is common practice to first "re-dock" the native ligand from a crystal structure back into the binding site. A successful protocol should reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).

Experimental Protocol: Molecular Docking of a Metal Complex to a Protein

-

Receptor and Ligand Preparation: Obtain the PDB file for the target protein and prepare it by adding hydrogens and assigning charges. Optimize the 3D structure of the this compound metal complex.

-

Binding Site Definition: Define the binding site on the receptor, typically based on the location of a known inhibitor or a predicted active site.

-

Docking Simulation: Run the docking simulation using a chosen software package.

-

Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding scores. The top-ranked poses are then visually inspected to assess the plausibility of the interactions.

-

Interaction Analysis: Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) between the metal complex and the protein residues.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While docking provides a static picture of the binding event, MD simulations can provide insights into the dynamic behavior of the metal complex-receptor system over time.[8] This is particularly important for understanding conformational changes, the stability of binding, and the role of solvent molecules.

Causality Behind Methodological Choices:

-

Force Field Selection: A crucial aspect of MD simulations is the choice of a force field, which describes the potential energy of the system. Standard biomolecular force fields (e.g., AMBER, CHARMM) are well-parameterized for proteins and nucleic acids, but require specific parameterization for the metal center and its coordination sphere.

-

System Setup: The complex is placed in a simulation box filled with explicit solvent molecules (e.g., water) and counter-ions to neutralize the system.

-

Simulation Protocol: The simulation typically involves an initial energy minimization, followed by a gradual heating and equilibration phase, and finally a production run where data is collected.

Self-Validating System:

The stability of the simulation is assessed by monitoring parameters such as temperature, pressure, and the RMSD of the protein backbone over time. A stable simulation should show these parameters fluctuating around an equilibrium value.

Applications in Asymmetric Catalysis

This compound metal complexes are highly effective catalysts for a range of asymmetric reactions, including hydrogenations, C-C bond formations, and aminations.[9] Computational studies are instrumental in elucidating the reaction mechanisms and the origin of enantioselectivity.

A key aspect of these studies is the identification of the transition states for the stereodetermining steps. By comparing the energies of the transition states leading to the (R) and (S) products, the enantioselectivity of the reaction can be predicted and rationalized. DFT calculations can reveal subtle non-covalent interactions within the transition state that are responsible for stabilizing one diastereomeric pathway over the other.

Table 1: Representative DFT-Calculated Energy Barriers for a Catalytic Cycle

| Step | Transition State | ΔG‡ (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Migratory Insertion | TS2 | 18.5 |

| Reductive Elimination (R-product) | TS3-R | 22.1 |

| Reductive Elimination (S-product) | TS3-S | 24.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Caption: A generalized workflow for a catalytic cycle.

Applications in Drug Development

The unique structural features of this compound metal complexes make them attractive candidates for the development of new therapeutic agents.[4] Their ability to coordinate to biological targets in a stereospecific manner can lead to high potency and selectivity.

Molecular docking and MD simulations are pivotal in the in silico screening and lead optimization of these complexes. By docking a library of virtual compounds into the binding site of a target protein, potential hits can be identified for further experimental validation. MD simulations can then be used to assess the stability of the predicted binding modes and to identify key residues involved in the interaction.

Caption: A typical workflow for in silico drug discovery.

Conclusion and Future Perspectives

Computational studies have become an indispensable partner to experimental investigations in the field of this compound metal complexes. The synergy between theory and experiment allows for a deeper understanding of the fundamental principles governing their reactivity and biological activity. As computational power continues to increase and theoretical models become more sophisticated, we can expect even greater contributions from in silico methods in the rational design of novel catalysts and therapeutics based on this versatile ligand scaffold. The integration of machine learning and artificial intelligence with these computational techniques holds the promise of further accelerating the discovery process.

References

-

Munoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. [Link]

-

Tseberlidis, G., et al. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4487-4496. [Link]

-

Mondal, S., et al. (2023). Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 287, 122059. [Link]

-

Kowalski, D., et al. (2020). Experimental and computational exploration of photophysical and electroluminescent properties of modified 2,2′:6′,2″-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine ligands and their Re(I) complexes. Dyes and Pigments, 173, 107936. [Link]

-

Al-Masoudi, N. A., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances, 14(1), 234-249. [Link]

-

Munoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ResearchGate. [Link]

-

Singh, S., et al. (2022). Descriptors and graphical construction for in silico design of efficient and selective single atom catalysts for the eNRR. Chemical Science, 13(34), 10003-10010. [Link]

-

Larionov, O. V. (n.d.). Experimental and Computational Studies of Reaction Mechanisms. Larionov Group. [Link]

-

Fortier, S., et al. (2012). Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Inorganic Chemistry, 51(9), 5206-5215. [Link]

-

Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6537. [Link]

-

Rahman, M. M., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 1-18. [Link]

-

Singh, R. K., et al. (2015). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. ResearchGate. [Link]

-

Chen, Y.-C., et al. (2023). Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. Molecules, 28(13), 5085. [Link]

-

Sledz, P., & Caflisch, A. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Current Opinion in Pharmacology, 42, 118-125. [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

-

Besora, M., et al. (2025). DFT Benchmarking for [FeII]‑(Alkyl/Alkylidene/Acetylide) Complexes. Organometallics. [Link]

-

Achsendo, Y. T., et al. (2022). MOLECULAR DOCKING STUDY OF 1-(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. Pharmacoscript, 5(2), 105-114. [Link]

-

Wilson, K. R., et al. (2016). Synthesis and structural studies of two pyridine-armed reinforced cyclen chelators and their transition metal complexes. Inorganica Chimica Acta, 440, 105-113. [Link]

-

Zhang, Y. J., et al. (2006). In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 525-528. [Link]

-

Al-Noaimi, M., et al. (2014). Heterotrimetallic Ru(II)/Pd(II)/Ru(II) Complexes: Synthesis, Crystalstructure, Spectral Characterization, DFT Calculation and Antimicrobial Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 636-643. [Link]

-

Achsendo, Y. T., et al. (2022). MOLECULAR DOCKING STUDY OF 1-(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. Semantic Scholar. [Link]

-

Remaily, M. A. A., et al. (2025). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports, 15(1), 1-15. [Link]

-

Gusev, D. G., et al. (2021). Heterobimetallic Complexes of IrM (M = FeII, CoII, and NiII) Core and Bridging 2-(Diphenylphosphino)pyridine: Electronic Structure and Electrochemical Behavior. Inorganic Chemistry, 60(21), 16454-16464. [Link]

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

Sources

- 1. larionovgroup.com [larionovgroup.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DFT Benchmarking for [FeII]‑(Alkyl/Alkylidene/Acetylide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Harnessing the Power of the Privileged Scaffold: A Guide to the Electronic and Steric Effects of Substituted Pyrrolidinyl Pyridine Ligands

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinyl pyridine scaffold represents a cornerstone in modern chemistry, finding extensive application as a hyper-nucleophilic catalyst and a privileged structure in medicinal chemistry.[1][2] Its efficacy is not monolithic; rather, it is a highly tunable platform where subtle modifications to its structure can elicit profound changes in reactivity and biological activity. This guide provides a comprehensive exploration of the two primary levers for this tuning: electronic effects and steric influences. We will delve into the fundamental principles governing how substitutions on both the pyridine and pyrrolidine rings modulate the ligand's properties, the experimental and computational techniques used to characterize these changes, and the practical application of this knowledge in catalysis and drug design. This document is intended for researchers and professionals seeking to rationally design and optimize molecules based on this versatile scaffold.

The Pyrrolidinyl Pyridine Core: A Synergy of Properties

The archetypal member of this class, 4-Pyrrolidinopyridine (4-PPY), is structurally composed of a pyridine ring substituted at the 4-position with a pyrrolidine ring.[1] This unique combination confers a high degree of nucleophilicity and basicity to the pyridine nitrogen, making it a more potent catalyst than its well-known analog, 4-dimethylaminopyridine (DMAP).[1][3] The pyrrolidine nitrogen, being a secondary amine, donates electron density into the aromatic pyridine system through resonance, significantly enhancing the Lewis basicity of the exocyclic pyridine nitrogen. It is this foundational interplay that makes the scaffold so powerful and ripe for modification.

The strategic placement of substituents allows for the fine-tuning of these inherent properties. These modifications can be broadly categorized into electronic and steric effects, which, while discussed separately, are often inextricably linked in their influence on molecular behavior.

Caption: Core structure and key tunable properties.

Modulating Reactivity: Electronic Effects

The electron density at the pyridine nitrogen is the primary determinant of the ligand's nucleophilicity and its ability to coordinate to metal centers. This can be precisely controlled by installing substituents with varying electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the pyridine or pyrrolidine ring.

2.1. Quantifying Electronic Influence: The Hammett Relationship